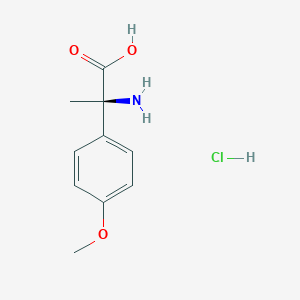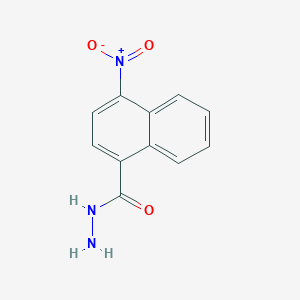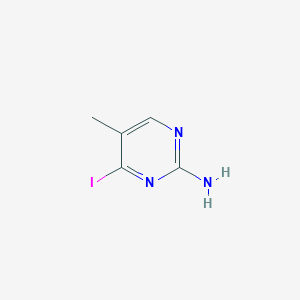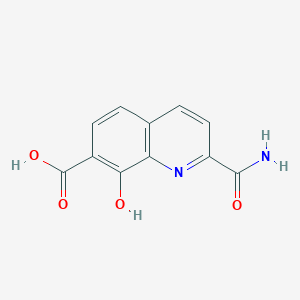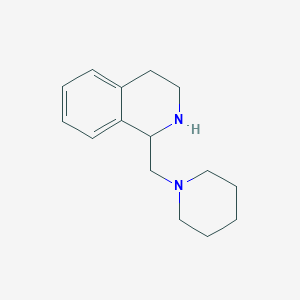![molecular formula C12H9FN2O2 B11876763 Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-88-1](/img/structure/B11876763.png)
Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate is a fluorinated bipyridine derivative Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate typically involves the following steps:
Fluorination of Pyridine:
Coupling Reactions: The bipyridine core is formed through coupling reactions such as Suzuki, Stille, or Negishi coupling.
Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Applications De Recherche Scientifique
Methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its electrochemical properties and use in supramolecular chemistry.
5,5’-Dibromo-2,2’-bipyridine: Used in the synthesis of chiral catalysts.
Uniqueness
Methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate is unique due to the presence of the fluorine atom and the carboxylate ester group. These functional groups enhance its chemical reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
1346686-88-1 |
|---|---|
Formule moléculaire |
C12H9FN2O2 |
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
methyl 5-(5-fluoropyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H9FN2O2/c1-17-12(16)9-4-8(5-14-6-9)11-3-2-10(13)7-15-11/h2-7H,1H3 |
Clé InChI |
XYEHARMGGBUCRI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=CC(=C1)C2=NC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)

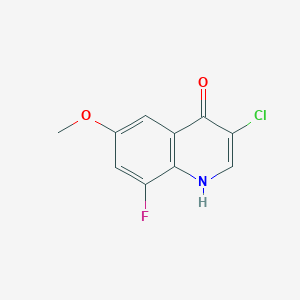

![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)

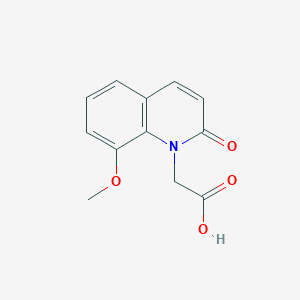
![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)
![4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876734.png)
